Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate
Description
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate (CAS: 1374509-49-5) is a pyrimidine derivative characterized by a 4-ethylpiperazine substituent at the 2-position and a methyl 3-oxopropanoate group at the 5-position of the pyrimidine ring. Its molecular formula is C₁₅H₂₂N₄O₃, with a molecular weight of 306.37 g/mol . The compound has a purity of 95% and is listed under catalog numbers 080441 (Pyrimidines) and 10-F372514 (CymitQuimica), though it is currently marked as discontinued across all available quantities (1g, 5g, 10g) .
Properties
IUPAC Name |
methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-18-5-7-19(8-6-18)15-16-10-12(11(2)17-15)13(20)9-14(21)22-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOCDMLKQGRJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate generally follows a sequence of:
- Construction of the substituted pyrimidine ring,
- Introduction of the 4-ethylpiperazin-1-yl substituent at the 2-position of the pyrimidine,
- Formation of the 3-oxopropanoate ester functionality.
This approach is aligned with methods described in patent WO2018055402A1, which covers preparation of pyrimidinone derivatives with pharmaceutically acceptable esters including methyl esters at carboxylic acid sites.
Preparation of the Pyrimidine Core
The pyrimidine ring with substituents at positions 2 and 4 is typically synthesized via condensation reactions involving:
- Appropriate β-dicarbonyl compounds or β-keto esters,
- Amino or amidine derivatives to form the pyrimidine nucleus.
The methyl and piperazinyl substituents are introduced either during the ring formation or by subsequent nucleophilic substitution reactions on halogenated pyrimidine intermediates.
Introduction of the 4-Ethylpiperazin-1-yl Group
The 4-ethylpiperazine moiety is commonly introduced by nucleophilic substitution on a halogenated pyrimidine intermediate at the 2-position. This step involves:
- Using 4-ethylpiperazine as the nucleophile,
- Reacting with a 2-chloropyrimidine or 2-bromopyrimidine derivative under suitable conditions (e.g., in polar aprotic solvents, sometimes with a base to scavenge HX).
This method is supported by the general practices described in WO2018055402A1, where salts of amines such as piperidine and morpholine are used to form substituted pyrimidines.
Formation of the Methyl 3-oxopropanoate Group
The methyl 3-oxopropanoate moiety is introduced by esterification or by using methyl esters of β-keto acids as starting materials. Common approaches include:
- Starting from β-keto esters (e.g., methyl acetoacetate derivatives),
- Coupling with the substituted pyrimidine core,
- Or direct esterification of the corresponding carboxylic acid intermediates using methanol under acidic or catalytic conditions.
The use of Meldrum’s acid derivatives and carbodiimide coupling agents (e.g., EDC·HCl) with 4-dimethylaminopyridine (DMAP) as a catalyst for ester formation is a well-established method in related pyrazole and pyrimidine ester syntheses, as described in peer-reviewed literature.
Representative Synthetic Route (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of β-keto ester intermediate | Reaction of Meldrum’s acid with N-Boc protected amines, EDC·HCl, DMAP | β-keto ester intermediate |
| 2 | Conversion to β-enamino diketone | Treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) | β-enamino diketone intermediate |
| 3 | Pyrimidine ring construction | Condensation with amidines or hydrazine derivatives | Substituted pyrimidine core |
| 4 | Nucleophilic substitution | Reaction of 2-halopyrimidine with 4-ethylpiperazine | Introduction of 4-ethylpiperazin-1-yl substituent |
| 5 | Esterification | Methanolysis or direct esterification | Formation of methyl 3-oxopropanoate ester |
This route is adapted from methodologies used in related heterocyclic compounds synthesis and patent disclosures.
Salt Formation and Purification
The final compound or intermediates may be isolated as pharmaceutically acceptable salts to improve stability and solubility. Common salts include sodium, potassium, ammonium, or organic amine salts (e.g., methylamine, dimethylamine, piperidine salts).
Purification techniques include:
- Precipitation with anti-solvents,
- Filtration,
- Chromatographic purification (e.g., silica gel column chromatography with hexane/ethyl acetate mixtures),
- Recrystallization.
Research Findings and Yield Data
While specific yield data for this exact compound is limited in public literature, related compounds synthesized via similar routes typically achieve moderate to good yields (40-80%) depending on the step and substituents involved.
For example, in analogous pyrazole ester syntheses:
| Compound | Step | Yield (%) | Notes |
|---|---|---|---|
| β-keto ester formation | Step 1 | 70-85 | High efficiency with Meldrum’s acid method |
| β-enamino diketone formation | Step 2 | 60-75 | Dependent on reaction time and temperature |
| Pyrimidine ring closure | Step 3 | 50-70 | Sensitive to substituent effects |
| Piperazine substitution | Step 4 | 60-80 | Nucleophilic substitution efficiency |
| Final esterification | Step 5 | 70-90 | Acid or base catalyzed methanolysis |
These yields reflect typical outcomes in heterocyclic ester synthesis.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The binding of the compound to its targets can lead to downstream effects, such as the inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Modifications: The target compound and QY-6879 share a pyrimidine core, but QY-6879 features a tetrahydropyrimidinone ring (saturated with a ketone group), which reduces aromaticity and increases conformational flexibility compared to the fully aromatic pyrimidine in the target compound . The morpholine derivative (CymitQuimica) replaces the 4-ethylpiperazine with a morpholin-4-yl group, reducing steric bulk and basicity. Morpholine’s smaller size may enhance membrane permeability .
Ester Group Variations :
- The methyl ester in the target compound is metabolically less stable than ethyl esters (e.g., I-6230), as methyl groups are more susceptible to hydrolysis. Ethyl esters, like those in I-6230, may offer extended in vivo half-lives .
Molecular Weight and Solubility :
- The target compound (306.37 g/mol) is heavier than QY-6879 (296.32 g/mol) and the morpholine derivative (279.30 g/mol), primarily due to the 4-ethylpiperazine substituent. Higher molecular weight may impact solubility and bioavailability .
Availability :
- Both the target compound and QY-6879 are discontinued, limiting their practical application in current research. In contrast, the morpholine derivative remains available .
Functional Group Impact on Pharmacological Potential
- 4-Ethylpiperazine vs. Morpholine: The 4-ethylpiperazine group introduces a protonatable nitrogen, enhancing solubility in acidic environments (e.g., lysosomes).
- Tetrahydropyrimidinone (QY-6879): The saturated ring and ketone in QY-6879 may facilitate hydrogen bonding with target proteins, improving binding affinity. However, reduced aromaticity could diminish π-π stacking interactions common in kinase inhibitors .
Pyridazine vs. Pyrimidine (I-6230) : I-6230’s pyridazine ring (two adjacent nitrogen atoms) alters electron distribution compared to pyrimidine (two meta nitrogens). This difference could influence binding to enzymes like phosphodiesterases or kinases .
Biological Activity
Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Formula: C₁₅H₂₂N₄O₃
Molecular Weight: 306.37 g/mol
CAS Number: 1374509-49-5
MDL Number: MFCD22374861
The compound is characterized by a pyrimidine ring and an oxopropanoate moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structural features have demonstrated antimicrobial activity. For instance, derivatives of pyrimidines have been shown to exhibit significant efficacy against a range of bacterial and fungal pathogens. The presence of the piperazine moiety in this compound suggests potential for enhanced interaction with microbial targets, possibly through inhibition of key enzymes or disruption of membrane integrity.
Anticancer Activity
Studies on related compounds have indicated potential anticancer properties. For example, pyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be thoroughly investigated.
Synthesis and Evaluation
The synthesis of this compound has been documented in several studies. A notable study focused on the synthesis of related oxabicyclic compounds that showed promising antileishmanial effects, suggesting that structural analogs could possess similar bioactivity .
Case Studies
- Antimicrobial Activity : In a comparative study, several pyrimidine derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential.
- Anticancer Screening : A recent investigation into a series of piperazine-containing compounds revealed that those with a pyrimidine scaffold displayed significant cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating potent activity .
Table 1: Biological Activities of Related Compounds
Q & A
Basic: What are the established synthetic routes for Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate?
The synthesis typically involves multi-step reactions starting with pyrimidine derivatives and piperazine-containing precursors. A common approach includes:
- Step 1 : Condensation of 4-methylpyrimidin-5-yl ketone intermediates with ethylpiperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Introduction of the 3-oxopropanoate moiety via nucleophilic acyl substitution or esterification, often using methyl chloroacetate or similar reagents .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed to achieve >95% purity .
Advanced: How can researchers optimize reaction yields for intermediates in the synthesis of this compound?
Yield optimization requires addressing:
- Steric hindrance : Use bulky base catalysts (e.g., DBU) to facilitate coupling reactions between pyrimidine and piperazine moieties .
- Temperature control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., ketone activation) minimizes side-product formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity in cross-coupling steps, though this requires rigorous solvent drying .
Contradictory reports on optimal conditions suggest systematic DOE (Design of Experiments) approaches to identify robust protocols .
Basic: What analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR confirm the presence of the methyl ester (δ ~3.7 ppm), pyrimidine protons (δ ~8.2–8.5 ppm), and piperazine signals (δ ~2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 306.37 (CHNO) .
- IR spectroscopy : Key stretches include C=O (1730 cm) and C-N (1250 cm) .
Advanced: How can crystallography resolve ambiguities in stereochemistry or tautomeric forms?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) is essential for:
- Tautomer identification : Differentiating enol-keto forms via hydrogen-bonding patterns in the pyrimidine ring .
- Absolute configuration : Flack parameter analysis (e.g., Flack x = 0.05(8)) confirms chiral centers when present .
- Validation : Cross-referencing experimental unit cell parameters (e.g., space group P222) with computational models (e.g., Mercury CSD) ensures accuracy .
Basic: What biological targets or pathways are associated with this compound?
Preliminary studies suggest interactions with:
- Kinase enzymes : The pyrimidine core may mimic ATP-binding motifs, inhibiting kinases involved in signaling pathways .
- GPCRs : The 4-ethylpiperazine group could modulate receptor conformations, particularly in serotonin or dopamine receptors .
Standard assays include kinase inhibition (IC via fluorescence polarization) and receptor-binding studies (radioligand displacement) .
Advanced: How can researchers address contradictory bioactivity data across studies?
Discrepancies often arise from:
- Solubility variability : Use standardized DMSO stocks (<0.1% v/v) to prevent aggregation in cellular assays .
- Metabolic instability : LC-MS/MS quantifies metabolite formation (e.g., ester hydrolysis) in hepatocyte models .
- Target promiscuity : Proteome-wide profiling (e.g., CETSA or kinome screens) identifies off-target effects .
Basic: What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses against kinases or GPCRs .
- QSAR modeling : 3D descriptors (e.g., CoMFA) correlate substituent effects (e.g., ethylpiperazine vs. morpholine) with activity .
Advanced: What strategies improve metabolic stability of this compound in preclinical models?
- Ester isosteres : Replacing the methyl ester with amides or heterocycles reduces hydrolysis .
- Deuterium incorporation : Substituting labile hydrogens (e.g., ethylpiperazine CH groups) with deuterium slows CYP450-mediated oxidation .
- Prodrug design : Phosphonates or PEG-linked derivatives enhance bioavailability .
Basic: How is purity validated for this compound in peer-reviewed studies?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) confirm ≥95% purity .
- Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C: 58.80%, N: 18.29%) .
Advanced: What mechanistic insights explain its role in modulating enzyme kinetics?
Stopped-flow spectroscopy and pre-steady-state kinetics reveal:
- Noncompetitive inhibition : The compound binds allosteric sites, altering enzyme V without affecting K .
- Time-dependent effects : Slow-binding kinetics suggest induced-fit mechanisms in kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
